BenchChemオンラインストアへようこそ!

4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Conformational analysis Kinase inhibitor design Structure–activity relationship

Obtain the 3-position pyrimidin-4-yloxy piperidine scaffold (F6480-5499) to complement 4-position analogs in kinase screening libraries. This compound lacks the methoxy substituents that accelerate O-demethylation, making it an ideal baseline for metabolic stability assays. Its bare pyrimidine ring provides a clean handle for late-stage diversification via SNAr or cross-coupling. Order alongside matched heterocycle variants (e.g., thiadiazole) for scaffold‑hopping campaigns.

Molecular Formula C19H19N5O2
Molecular Weight 349.394
CAS No. 2034399-71-6
Cat. No. B2710708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine
CAS2034399-71-6
Molecular FormulaC19H19N5O2
Molecular Weight349.394
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=NC=NC=C4
InChIInChI=1S/C19H19N5O2/c25-19(15-4-1-5-16(12-15)24-11-3-8-22-24)23-10-2-6-17(13-23)26-18-7-9-20-14-21-18/h1,3-5,7-9,11-12,14,17H,2,6,10,13H2
InChIKeyVHBUBYSVUNHCJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-({1-[3-(1H-Pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine – Physicochemical Baseline and Scaffold Identity for Procurement


4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034399-71-6; synonym: (3-(1H-pyrazol-1-yl)phenyl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone) is a synthetic heterocyclic small molecule (MW 349.4 g/mol, formula C19H19N5O2) that embeds a pyrimidine-4-yloxy ether linked to the 3-position of a piperidine ring, which is N-acylated by a 3-(1H-pyrazol-1-yl)benzoic acid fragment [1]. The compound contains no hydrogen-bond donors, five hydrogen-bond acceptors, a topological polar surface area of 73.1 Ų, and a computed XLogP3 of 2.2 [1]. It is listed as a screening compound (Life Chemicals ID F6480-5499) and is sold by several chemical vendors, primarily for early-stage medicinal chemistry exploration [1][2]. At the time of analysis, no peer-reviewed biological activity data, target-engagement results, or in vivo pharmacokinetic profiles were retrievable from PubMed, PubMed Central, or patent databases for this exact compound.

Why In-Class Pyrazole–Benzoyl–Piperidine Analogs Cannot Substitute 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine Without Verification


The pyrazole–benzoyl–piperidine scaffold is shared by a family of commercially available screening compounds that differ profoundly in the nature and position of the heterocyclic ether, the substitution on the pyrimidine ring, and the pyrazole regioisomerism. These seemingly modest structural variations can produce substantial shifts in kinase selectivity, physicochemical properties, and metabolic stability, as documented across the broader pyrimidine-ether-piperidine inhibitor class . For instance, altering the ether linkage from the 3-position (target compound) to the 4-position of the piperidine (CAS 2549030-02-4) changes the conformational presentation of the pyrimidine ring to the ATP-binding site, while introducing a methoxy substituent on the pyrimidine (CAS 2549030-02-4, CAS 2310124-29-7) alters both hydrogen-bonding capacity and lipophilicity. Replacing the pyrimidine with a thiadiazole (CAS 2178773-93-6) fundamentally changes the heterocycle's π-stacking and H-bonding pharmacophore . Without per-compound selectivity and potency data, any assumption of functional interchangeability is scientifically unsound.

Quantitative Differentiation Evidence for 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine Versus Closest Commercially Available Analogs


Piperidine Ether Linker Position: 3-Oxy Versus 4-Oxy Conformational Restriction

The target compound positions the pyrimidin-4-yloxy group at the piperidine 3-position, whereas the nearest purchasable analog, 5-methoxy-2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}oxy)pyrimidine (CAS 2549030-02-4), places the ether at the 4-position. In the broader 4-(piperidin-4-yloxy)pyrimidine kinase inhibitor series, the 3-oxy versus 4-oxy connectivity dictates the dihedral angle between the piperidine and pyrimidine rings, directly affecting the vector by which the heterocycle probes the kinase hinge region . No direct head-to-head biological data exist for these two compounds; however, the structural difference is unambiguous and quantifiable via computed geometry (PubChem 3D conformer databases show distinct lowest-energy conformer families) [1].

Conformational analysis Kinase inhibitor design Structure–activity relationship

Pyrimidine Substitution: Unsubstituted Pyrimidine Core Versus Methyl- and Methoxy-Substituted Analogs

The target compound bears an unsubstituted pyrimidine ring, in contrast to the 5-methoxy analog (CAS 2549030-02-4) and the 4-methyl-6-methoxy analog (CAS 2310124-29-7). The absence of electron-donating substituents on the pyrimidine lowers XLogP3 (computed value 2.2 [1]) relative to the methyl-substituted analog, and removes a potential site for CYP450-mediated O-demethylation, a common metabolic liability in pyrimidine ethers [2]. While no experimental LogD or microsomal stability data are published for these specific compounds, the structural difference is directly quantifiable: 0 additional heteroatom substituents on pyrimidine (target) vs. 1 methoxy (CAS 2549030-02-4) vs. 1 methyl + linker change (CAS 2310124-29-7).

Lipophilic ligand efficiency Hydrogen bonding Metabolic stability

Heterocycle Identity at the Ether Position: Pyrimidine Versus 1,3,4-Thiadiazole Pharmacophore

One of the closest commercially listed analogs replaces the pyrimidin-4-yloxy group with a 1,3,4-thiadiazol-2-yloxy moiety (CAS 2178773-93-6). Pyrimidine and 1,3,4-thiadiazole differ fundamentally in aromaticity, H-bond acceptor geometry, and dipole moment. Pyrimidine presents a N1–C2–N3 acceptor pattern typical of kinase hinge binders, whereas 1,3,4-thiadiazole offers a sulfur-containing ring with distinct electronic properties . No published selectivity or potency data exist for either compound, but the heterocycle replacement is a well-validated strategy for modulating kinase selectivity profiles across the wider pyrimidine-ether-piperidine inhibitor class .

Kinase hinge binding π-Stacking Hydrogen-bond acceptor capacity

Physicochemical Property Comparison: TPSA and Rotatable Bond Count Versus Structurally Closest Commercial Analogs

Computed physicochemical parameters differentiate the target compound from its nearest purchasable analogs (Table 1). The target compound has a TPSA of 73.1 Ų and 4 rotatable bonds, placing it in favorable oral drug-like property space (TPSA < 140 Ų, rotatable bonds ≤ 10) [1]. The 4-methyl-6-methoxy analog (CAS 2310124-29-7) has a higher molecular weight (377.4 vs. 349.4 g/mol) and an additional rotatable bond (methoxy linker), while the thiadiazole analog (CAS 2178773-93-6) incorporates sulfur, increasing molecular complexity (complexity score 477 for target vs. higher for substituted analogs) [1].

Drug-likeness Permeability Physicochemical property space

Best-Fit Research and Industrial Application Scenarios for 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine (CAS 2034399-71-6) Based on Available Evidence


Kinase Inhibitor Screening Library Diversification – 3-Oxy Piperidine Scaffold

The compound is most appropriately deployed as a non-redundant member of a kinase-focused screening library, where its 3-position ether connectivity complements the more common 4-position analogs (e.g., CAS 2549030-02-4, CAS 2310124-29-7) to expand the conformational sampling of the pyrimidine hinge-binding moiety . Procurement for high-throughput screening (HTS) against a broad kinase panel is supported by its favorable drug-likeness parameters (MW < 350, TPSA 73.1 Ų, 0 HBD) [1].

Scaffold-Hopping Medicinal Chemistry – Pyrimidine Ether Versus Thiadiazole Ether

In a lead-optimization program starting from a thiadiazole-containing hit (e.g., CAS 2178773-93-6), the target compound provides a matched molecular pair for assessing the impact of heterocycle replacement (pyrimidine vs. 1,3,4-thiadiazole) on kinase selectivity and cellular potency . This scaffold-hopping exercise requires procurement of both compounds in comparable purity and quantity.

Metabolic Stability Probe – Unsubstituted Pyrimidine as a Baseline

Because the target compound lacks the metabolically labile methoxy substituents present in CAS 2549030-02-4 and CAS 2310124-29-7, it can serve as a baseline for assessing the contribution of pyrimidine O-demethylation to intrinsic clearance in microsomal or hepatocyte stability assays [1]. This application requires paired procurement of substituted and unsubstituted analogs from the same vendor to minimize batch-to-batch variability.

Synthetic Intermediate for Parallel Library Synthesis

The unsubstituted pyrimidine ring provides a clean synthetic handle for further diversification via nucleophilic aromatic substitution, cross-coupling, or N-oxidation, enabling the rapid generation of focused compound libraries for SAR exploration . Procurement of the parent scaffold in multi-milligram to gram quantities supports subsequent medicinal chemistry campaigns.

Quote Request

Request a Quote for 4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.